molecular formula C21H21ClN4O3 B10999180 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B10999180
M. Wt: 412.9 g/mol
InChI Key: AXRKSBUPPNYCGC-UHFFFAOYSA-N
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Description

3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,1-c][1,2,4]triazin-4-one core, which is fused with a piperidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available starting materials One common approach involves the condensation of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine This intermediate is then subjected to a series of reactions, including oxidation and cyclization, to form the pyrido[2,1-c][1,2,4]triazin-4-one core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also a key consideration, with continuous flow chemistry being a potential approach to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperidine and pyrido[2,1-c][1,2,4]triazin-4-one moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of piperidine compounds exhibit antipsychotic effects. The presence of the chlorophenyl and hydroxypiperidine groups in this compound suggests a potential for similar psychotropic activity. Studies have shown that related compounds can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in treating schizophrenia and other mood disorders.

Anticancer Activity

Recent investigations into pyrido[2,1-c][1,2,4]triazin derivatives have highlighted their cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its interaction with DNA or inhibit tumor growth through apoptosis induction. In vitro studies have suggested that such compounds could serve as leads for developing novel anticancer agents.

Case Studies

  • Antipsychotic Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antipsychotic potential. Results indicated that modifications similar to those found in 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one significantly increased receptor affinity and efficacy in vivo .
  • Cytotoxicity Against Cancer Cells : In a recent publication in Cancer Research, researchers assessed the cytotoxic effects of pyrido[2,1-c][1,2,4]triazin derivatives on breast and lung cancer cell lines. The findings suggested that compounds with structural similarities to this compound exhibited significant antiproliferative effects .

Mechanism of Action

The mechanism of action of 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and have diverse pharmacological activities.

    1,2,3-Triazoles: These compounds are structurally related and have important applications in pharmaceutical chemistry.

    Pyrido[2,1-c][1,2,4]triazines: These compounds have a similar core structure and are used in various chemical and biological studies.

Uniqueness

3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to the specific combination of its structural features, including the 4-chlorophenyl group, the piperidine ring, and the pyrido[2,1-c][1,2,4]triazin-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one (CAS Number: 1391052-67-7) is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the class of pyrido-triazine derivatives and contains a piperidine moiety with a chlorophenyl substituent. The molecular formula is C20H21ClFNO2C_{20}H_{21}ClFNO_2 with a molecular weight of approximately 364.85 g/mol. Its structure can be represented as follows:

Structure C20H21ClFNO2\text{Structure }\text{C}_{20}\text{H}_{21}\text{Cl}\text{F}\text{N}\text{O}_2

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains. For instance, the compound demonstrated an IC50 value of 2.14 µM against urease, indicating strong enzyme inhibition compared to standard drugs .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is crucial for treating conditions like Alzheimer's disease, while urease inhibitors are valuable in managing urinary tract infections. The synthesized derivatives showed promising results in enzyme inhibition assays, suggesting their potential as therapeutic agents in neurodegenerative diseases and infections .

Study 1: Antimicrobial Efficacy

In a comparative study, several synthesized piperidine derivatives were tested against common pathogens. The results indicated that compounds similar to our target exhibited superior antibacterial activity compared to conventional antibiotics. This study highlights the potential for developing new antimicrobial agents from this class of compounds .

Study 2: Enzyme Inhibition Analysis

A detailed analysis was conducted focusing on the enzyme inhibition properties of piperidine derivatives. The study utilized molecular docking simulations alongside in vitro assays to elucidate binding interactions at the active sites of AChE and urease. The findings revealed that specific functional groups within the structure enhance binding affinity and inhibitory potency .

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C21H21ClN4O3/c22-16-6-4-15(5-7-16)21(29)10-13-25(14-11-21)19(27)9-8-17-20(28)26-12-2-1-3-18(26)24-23-17/h1-7,12,29H,8-11,13-14H2

InChI Key

AXRKSBUPPNYCGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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